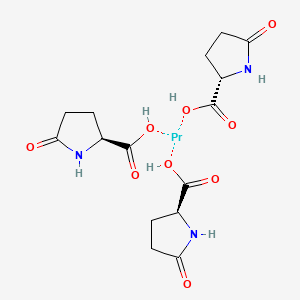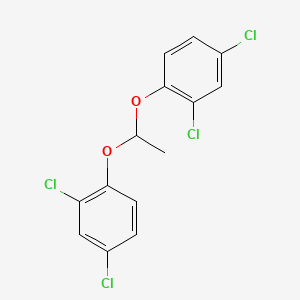
Benzene, 1,1'-(ethylidenebis(oxy))bis(2,4-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: is a chemical compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 . This compound is also known by other names such as Phenylethylacetal and Acetaldehyde diphenylethylacetal . It is characterized by its unique structure, which includes two benzene rings connected by an ethylidene bridge with two oxy groups and two chlorine atoms on each benzene ring.
Preparation Methods
The synthesis of Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro- typically involves the reaction of acetaldehyde with phenol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as or , leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced derivatives.
Scientific Research Applications
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: can be compared with other similar compounds such as:
Benzene, 1,1’-ethylidenebis-: This compound has a similar structure but lacks the chlorine atoms and oxy groups, resulting in different chemical and biological properties.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound has an ethylene bridge instead of an ethylidene bridge, leading to variations in reactivity and applications.
The uniqueness of Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-
Properties
CAS No. |
5836-25-9 |
|---|---|
Molecular Formula |
C14H10Cl4O2 |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
2,4-dichloro-1-[1-(2,4-dichlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H10Cl4O2/c1-8(19-13-4-2-9(15)6-11(13)17)20-14-5-3-10(16)7-12(14)18/h2-8H,1H3 |
InChI Key |
JCNAVWKFZXDGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




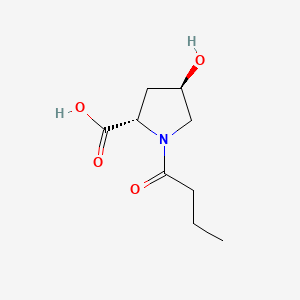
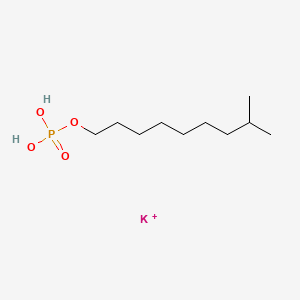
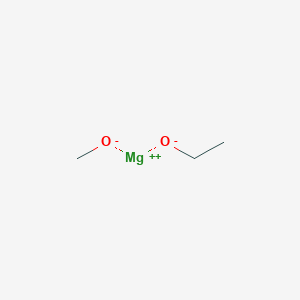
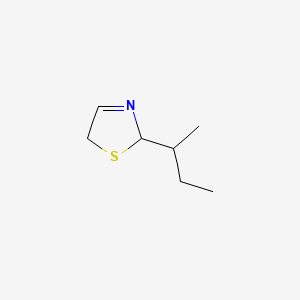

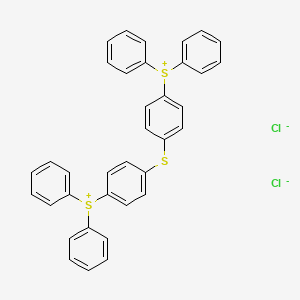
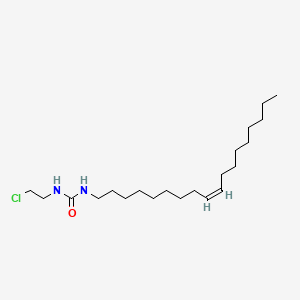

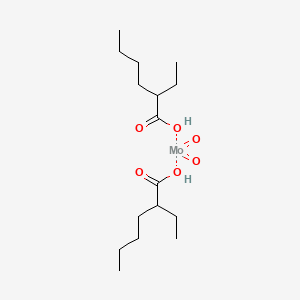
![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
